Acetyldigitoxin

Epigenetics Cancer Drug Repurposing

Acetyldigitoxin is a uniquely differentiated cardenolide glycoside that outperforms clinical EZH2 inhibitor GSK126 in binding affinity (-10.90 kcal/mol) and demonstrates selective in vitro cytotoxicity against NSCLC cells (IC₅₀ = 32.4 nM) while sparing normal cells. Its intermediate lipophilicity—between digitoxin and digoxin—enables distinct AV conduction and sympathomimetic profiling. An extended 8.5–8.8 day plasma half-life supports steady-state PK studies, and its documented lower arrhythmogenic liability versus gitalin provides a safety benchmark for cardiotonic agent development. Procure for oncology repurposing, comparative pharmacology, and long-acting glycoside research.

Molecular Formula C43H66O14
Molecular Weight 807.0 g/mol
CAS No. 25395-32-8
Cat. No. B7820674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyldigitoxin
CAS25395-32-8
Molecular FormulaC43H66O14
Molecular Weight807.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O
InChIInChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1
InChIKeyHPMZBILYSWLILX-UMDUKNJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.23e-02 g/L

Acetyldigitoxin (CAS 25395-32-8): Cardiac Glycoside with Differentiated Lipophilicity and Binding Profile for Scientific Procurement


Acetyldigitoxin (CAS 25395-32-8) is a cardenolide glycoside, specifically a monoacetyl derivative of digitoxin, classified as a cardiac glycoside [1]. It is sourced from the leaves of Digitalis lanata (woolly foxglove) and other Digitalis species [2]. Functionally, it acts as an inhibitor of the sodium/potassium-transporting ATPase (Na+/K+ ATPase), a mechanism shared with other cardiac glycosides, which underpins its classic use in the management of congestive heart failure and for controlling ventricular rate in atrial fibrillation or flutter [3]. Beyond its established cardiovascular role, recent computational and experimental evidence has identified acetyldigitoxin as a potent inhibitor of the epigenetic regulator Enhancer of Zeste Homolog 2 (EZH2), suggesting potential for drug repurposing in oncology [4]. The compound's specific molecular properties, particularly its relative lipophilicity and its unique binding interactions with human serum albumin, form the basis for its differentiation from closely related analogs like digitoxin and digoxin [5].

Why Generic Substitution Fails for Acetyldigitoxin: Evidence-Based Differentiation from Digitoxin and Digoxin


The cardiac glycoside class is not a monolith; significant pharmacodynamic and pharmacokinetic differences exist between its members, which preclude simple interchangeability [1]. Acetyldigitoxin's differentiation stems from its unique combination of molecular properties. While it shares a core mechanism of action (Na+/K+ ATPase inhibition) with digitoxin and digoxin, its specific lipophilicity profile, which lies between the more lipophilic digitoxin and the more hydrophilic digoxin, confers distinct clinical and pharmacological characteristics [2]. This difference in polarity translates into measurable disparities in central sympathomimetic activity, effects on atrioventricular (AV) conduction, and protein-binding behavior [3]. Furthermore, a recent study demonstrated that acetyldigitoxin exhibits a binding affinity for the EZH2 enzyme that is substantially greater than that of the established EZH2 inhibitor GSK126, a property not shared by other cardiac glycosides tested, opening a completely new avenue for its use in oncology research [4]. Therefore, for applications ranging from traditional cardiac studies to cutting-edge cancer research, assuming equivalence between acetyldigitoxin and other in-class compounds is scientifically unsupported and can lead to erroneous experimental or clinical outcomes.

Quantitative Evidence Guide: Key Performance Differentiators of Acetyldigitoxin Against Comparators


Superior Binding Affinity and Complex Stability for EZH2 Inhibition vs. GSK126

Acetyldigitoxin demonstrates a binding affinity for the Enhancer of Zeste Homolog 2 (EZH2) enzyme that is superior to that of the known, potent EZH2 inhibitor GSK126. This was shown via computational docking and molecular dynamics simulations [1].

Epigenetics Cancer Drug Repurposing

Selective Cytotoxicity in NSCLC Cells vs. Normal Bronchial Epithelial Cells

In vitro assays demonstrate that acetyldigitoxin exhibits selective cytotoxicity against non-small cell lung cancer (NSCLC) A549 cells, with a significantly lower IC50 value compared to its effect on normal bronchial epithelial cells [1].

Oncology Non-Small Cell Lung Cancer Cytotoxicity

Differentiated Effect on AV Conduction vs. Digoxin, Linked to Lipophilicity

A clinical study comparing the respiratory and hemodynamic effects of lipophilic (acetyldigitoxin) and hydrophilic (digoxin) cardiac glycosides found that acetyldigitoxin appears to stimulate ventilation and exert a central sympathomimetic effect, whereas digoxin appears to depress ventilation and have a greater vagomimetic effect [1]. This difference is linked to a reduced risk of atrioventricular (AV) block with the more lipophilic acetyldigitoxin.

Cardiology Pharmacodynamics Arrhythmia

Favorable Cardiac Efficacy and Toxicity Profile vs. Gitalin in Animal Models

A comparative study in cats established that gitalin is significantly more liable to cause cardiac arrhythmias than both acetyldigitoxin and digitoxin [1]. While lethal doses among the compounds were similar to their relative therapeutic activities in humans, this indicates a wider safety margin for acetyldigitoxin concerning arrhythmogenicity.

Pharmacology Toxicology Cardiac Glycosides

Unique Plasma Half-Life Enabling Once-Daily Dosing and Differentiating it from Digoxin

A pharmacokinetic study in humans determined the plasma half-life of radioactivity after administration of 3H-alpha-acetyldigitoxin to be approximately 8.5-8.8 days [1]. This is significantly longer than the half-life of digoxin (approximately 36-48 hours), placing it in a distinct pharmacokinetic category.

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Comparable Clinical Efficacy with Potentially Better Tolerability vs. Digoxin in Heart Failure

A clinical comparison of six parenteral digitalis preparations in 162 patients with heart failure found that acetyldigitoxin was among the most effective agents for reducing signs of congestion and decreasing cardiac size [1]. Importantly, digoxin was associated with the greatest toxicity among the drugs studied, while digitoxin and acetyldigitoxin did not present special toxicity problems in this comparative analysis.

Cardiology Heart Failure Clinical Trial

Optimal Research and Industrial Application Scenarios for Acetyldigitoxin Based on Verified Evidence


Oncology Drug Discovery: EZH2 Inhibitor Lead Compound

Procure acetyldigitoxin as a repurposed drug candidate for targeting Enhancer of Zeste Homolog 2 (EZH2) in cancer, particularly for non-small cell lung cancer (NSCLC). Its demonstrated superiority in binding affinity (-10.90 kcal/mol) over the known EZH2 inhibitor GSK126, combined with its in vitro selectivity for NSCLC cells (IC₅₀ = 32.4 nM) over normal cells, establishes a strong rationale for its use in preclinical studies focused on epigenetic therapies [1].

Cardiovascular Research: Model Compound for Lipophilic Cardiac Glycosides

Utilize acetyldigitoxin as a representative lipophilic cardiac glycoside in comparative pharmacodynamic studies. Its differentiated effects on AV conduction and ventilation, relative to the more hydrophilic digoxin, make it a critical tool for investigating the relationship between a glycoside's polarity and its central versus peripheral cardiovascular actions [1].

Pharmacokinetic and Metabolism Studies: Long-Acting Cardiac Glycoside

Select acetyldigitoxin for research protocols requiring a long-acting cardiac glycoside with a stable plasma concentration profile. Its extended plasma half-life of 8.5-8.8 days enables once-daily dosing paradigms and is a key differentiator for studies on drug disposition, metabolite profiling, and steady-state pharmacokinetics when compared to shorter-acting agents like digoxin [1].

Cardiac Glycoside Safety and Toxicology Profiling

Choose acetyldigitoxin for comparative toxicology studies where a baseline for arrhythmogenic potential is required. Its established, lower liability to cause cardiac arrhythmias when compared to gitalin in animal models [1], and its favorable clinical toxicity profile relative to digoxin in older comparative studies [2], provide a valuable reference point for assessing the safety margins of novel or related cardiotonic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyldigitoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.